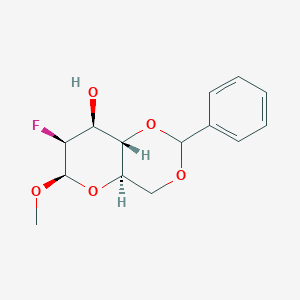
1,5-Bis(4-chlorophenyl)biguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C14H13Cl2N5·HCl and a molecular weight of 358.65 g/mol . This compound is primarily used as an impurity reference standard in pharmaceutical testing and is related to the antimalarial drug proguanil hydrochloride .
Mechanism of Action
Target of Action
The primary target of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is the 5-HT3 serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to mood and behavior.
Mode of Action
This compound acts as a very potent agonist at the 5-HT3 serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT3 serotonin receptor, triggering a response that can influence mood and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the 5-HT3 serotonin receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride typically involves the reaction of 4-chloroaniline with cyanamide under acidic conditions to form the biguanide structure . The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps such as recrystallization and filtration to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Bis(4-chlorophenyl)biguanide hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: A related biguanide compound with broad-spectrum antimicrobial activity.
Proguanil Hydrochloride: An antimalarial drug closely related to 1,5-Bis(4-chlorophenyl)biguanide hydrochloride.
1-(4-Chlorophenyl)biguanide: Another biguanide derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure and its use as an impurity reference standard in pharmaceutical testing. Its ability to inhibit DHFR and its relatedness to antimalarial drugs make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
13590-98-2 |
|---|---|
Molecular Formula |
C14H14Cl3N5 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H |
InChI Key |
HEWJYBHXNHZDOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |
Synonyms |
1,5-bis(p-Chlorophenyl)biguanide Monohydrochloride; N,N’-Bis(4-chlorophenyl)imidodicarbonimidic Diamide Monohydrochloride; ST 39008; USP Proguanil Related Compound C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)




![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)



